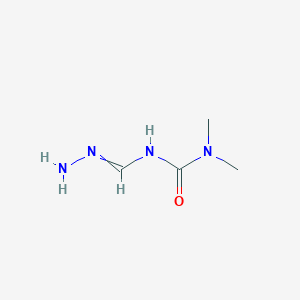
Urea, N'-(aminoiminomethyl)-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and chemical industries. This specific compound is characterized by its unique structure, which includes an aminoiminomethyl group and two N,N-dimethyl groups attached to the urea backbone. Its unique chemical properties make it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N’-(aminoiminomethyl)-N,N-dimethyl-, can be achieved through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product.
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The isocyanates and carbamoyl chlorides can be generated by reacting the corresponding amine with phosgene, although this method is less environmentally friendly and poses safety concerns .
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of hazardous reagents like phosgene are preferred for sustainable industrial production .
化学反応の分析
Types of Reactions
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction may produce simpler amine compounds .
科学的研究の応用
Urea, N’-(aminoiminomethyl)-N,N-dimethyl- has several applications in scientific research:
作用機序
The mechanism of action of Urea, N’-(aminoiminomethyl)-N,N-dimethyl- involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes like urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid . This interaction is crucial for its biological and industrial applications.
類似化合物との比較
Similar Compounds
Similar compounds include other N-substituted ureas, such as:
- N-methylurea
- N,N-dimethylurea
- N-phenylurea
Uniqueness
What sets Urea, N’-(aminoiminomethyl)-N,N-dimethyl- apart is its specific structure, which imparts unique chemical properties and reactivity. Its aminoiminomethyl group and N,N-dimethyl groups provide distinct steric and electronic effects, making it valuable for specific applications that other N-substituted ureas may not be suitable for .
特性
分子式 |
C4H10N4O |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
3-methanehydrazonoyl-1,1-dimethylurea |
InChI |
InChI=1S/C4H10N4O/c1-8(2)4(9)6-3-7-5/h3H,5H2,1-2H3,(H,6,7,9) |
InChIキー |
OBZYDQLNWNTOBR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


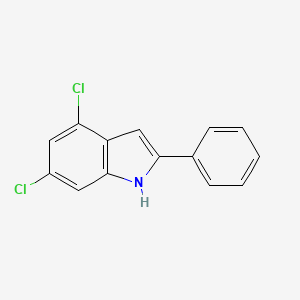
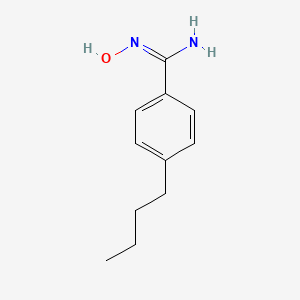
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
![(Z)-but-2-enedioic acid;N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide](/img/structure/B14111748.png)

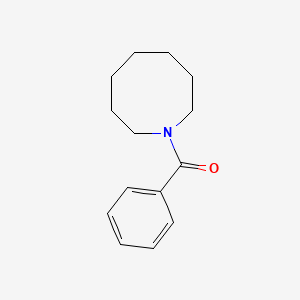
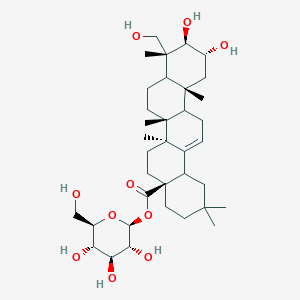
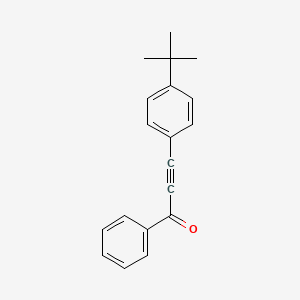
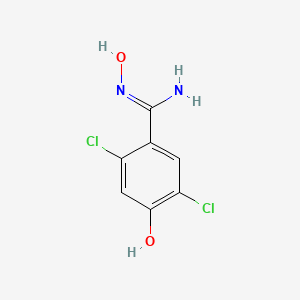
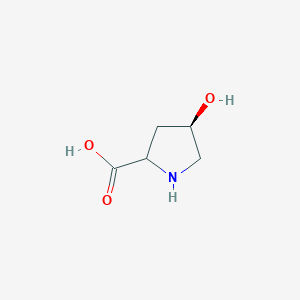
![9-(4-butoxyphenyl)-2-(2-chloro-6-fluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111796.png)
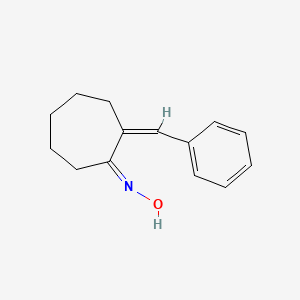

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14111813.png)
